molecular formula C17H24BrN3O2 B1676979 NBD-557 CAS No. 333352-59-3

NBD-557

カタログ番号: B1676979
CAS番号: 333352-59-3
分子量: 382.3 g/mol
InChIキー: QQRFLGRIDNNARB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

NBD-557 has a wide range of scientific research applications:

作用機序

NBD-557は、HIV-1のgp120エンベロープ糖タンパク質に結合することで、その効果を発揮します。この結合はgp120の構造変化を引き起こし、gp120が宿主細胞のCD4受容体と相互作用することを妨げます。 その結果、ウイルスは宿主細胞に侵入して感染することができません このメカニズムに関与する分子標的には、gp120のF43キャビティがあり、これは結合相互作用に不可欠です .

類似化合物の比較

This compoundは、NBD-556やその他の類似体を含むNBDシリーズの化合物の一つです。これらの化合物は、構造が似ていますが、芳香環上の置換基や複素環部分に違いがあります。 NBD-556と比較して、this compoundは芳香環にメタフルオロ置換基を持っており、gp120との結合親和性と表面適合性が向上しています その他の類似化合物には、gp120のCD4結合部位を標的とするさまざまなNBD類似体が含まれます .

参考文献

生化学分析

Biochemical Properties

NBD-557 plays a crucial role in biochemical reactions, particularly in inhibiting the entry of HIV-1 into host cells. The compound interacts with the HIV envelope protein gp120, binding within a conserved cavity of gp120 . This interaction induces a conformational change in gp120, mimicking the binding of the CD4 receptor and preventing the virus from attaching to and entering host cells . The binding of this compound to gp120 is characterized by a large unfavorable entropy change, similar to the CD4-gp120 interaction . This interaction highlights the potential of this compound as a therapeutic agent in HIV treatment.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in the context of HIV-1 infection. By binding to gp120, this compound prevents the virus from entering host cells, thereby inhibiting viral replication . This inhibition affects cell signaling pathways involved in viral entry and fusion, ultimately reducing the viral load in infected cells . Additionally, this compound has been observed to induce the CD4-bound conformation of gp120, further preventing the virus from interacting with host cells . These cellular effects underscore the compound’s potential in antiviral therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HIV envelope protein gp120. This binding induces a conformational change in gp120, mimicking the interaction with the CD4 receptor . The conformational change prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication . Molecular dynamics simulations have shown that this compound stabilizes the gp120-CD4 interaction, enhancing its binding affinity . This mechanism of action highlights the potential of this compound as a potent HIV-1 entry inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function . Isothermal titration calorimetry studies have shown that this compound binds gp120 with a large unfavorable entropy change, suggesting that the compound induces a stable conformational change in gp120 . Long-term studies have indicated that this compound maintains its inhibitory effects on HIV-1 entry over extended periods, making it a promising candidate for antiviral therapies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent inhibitory activity at low micromolar levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . In animal models, this compound has demonstrated significant antiviral activity, reducing viral load and preventing disease progression

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the HIV envelope protein gp120. The compound’s metabolism and degradation have been studied to understand its effects on metabolic flux and metabolite levels . This compound interacts with enzymes and cofactors involved in the viral entry process, inhibiting the binding of gp120 to the CD4 receptor . This interaction disrupts the viral replication cycle, highlighting the compound’s potential in antiviral therapies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its antiviral activity. The compound is transported to target cells where it interacts with gp120 . Studies have shown that this compound binds to unliganded HIV-1 gp120 but not to the cellular receptor CD4, indicating its specificity for the viral protein . The distribution of this compound within tissues affects its localization and accumulation, influencing its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is localized at the membrane interface, where it interacts with gp120 . This localization is characterized by unique motional and dielectric properties, making this compound an ideal probe for monitoring viral entry and fusion . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its antiviral activity .

準備方法

合成ルートと反応条件

NBD-557の合成には、いくつかの重要なステップが含まれます。出発物質は、通常、パラハロゲン置換芳香族化合物であり、一連の反応を経て中心のオキサラミドリンカーを形成します。 その後、テトラメチルピペリジン部分は求核置換反応によって導入されます 最終生成物は、再結晶やクロマトグラフィーなどの標準的な技術を用いて精製されます .

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するため、自動合成および精製システムが用いられることが多いです。 温度、圧力、溶媒選択などの反応条件は、一貫性と効率を確保するために慎重に制御されます .

化学反応の分析

反応の種類

NBD-557は、以下のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

類似化合物との比較

NBD-557 is part of the NBD series of compounds, which also includes NBD-556 and other analogues. These compounds share a similar structure but differ in their substituents on the aromatic rings and the heterocyclic moieties. Compared to NBD-556, this compound has a meta-fluoro substitution on the aromatic ring, which improves its binding affinity and surface complementarity with gp120 . Other similar compounds include various NBD analogues that target the CD4-binding site of gp120 .

References

特性

IUPAC Name

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFLGRIDNNARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415047
Record name NBD-557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333352-59-3
Record name NBD-557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NBD-557
Reactant of Route 2
Reactant of Route 2
NBD-557
Reactant of Route 3
Reactant of Route 3
NBD-557
Reactant of Route 4
Reactant of Route 4
NBD-557
Reactant of Route 5
Reactant of Route 5
NBD-557
Reactant of Route 6
Reactant of Route 6
NBD-557
Customer
Q & A

Q1: What is the role of the Asn239 residue in gp120 in relation to NBD-557 binding?

A3: Molecular dynamics (MD) simulations suggest that the Asn239 residue of gp120 plays a crucial role in the conformational changes induced by this compound binding. [] Mutating this residue to glycine (Asn239Gly) results in a less dynamic gp120 structure in the presence of this compound. Interestingly, this mutation doesn't significantly affect the binding enthalpy of this compound. []

Q2: How does the presence of antibodies impact the binding affinity of this compound to gp120?

A4: MD simulations and Isothermal Titration Calorimetry experiments demonstrate that certain antibodies can enhance the binding affinity of this compound to gp120. [] The exact mechanism of this enhancement requires further investigation.

Q3: What is known about the structure-activity relationship (SAR) of NBD-series compounds?

A5: Research on NBD-series compounds, including this compound, has shown that modifications to their chemical structure can impact their antiviral activity, potency, and selectivity against different HIV-1 strains. [] Further research is needed to optimize these compounds for improved antagonist activity and reduced agonist properties.

Q4: Are there any known resistance mechanisms against this compound in HIV-1?

A6: While specific resistance mutations against this compound haven't been extensively studied in the provided research, the emergence of resistant HIV-1 variants is a common challenge for antiviral therapies. [] Continuous monitoring for resistance and the development of next-generation inhibitors are crucial for long-term therapeutic success.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。